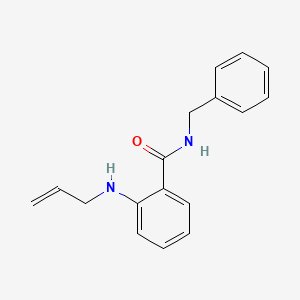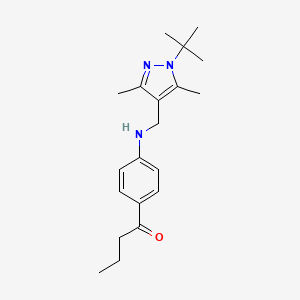![molecular formula C11H5BrCl2N4 B13101791 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-18-3](/img/structure/B13101791.png)
8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes bromine, chlorine, and a triazolopyrimidine core, makes it an interesting subject for research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable brominating agent to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal properties and structural similarity to triazolopyrimidines.
Uniqueness
8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1254710-18-3 |
|---|---|
Molekularformel |
C11H5BrCl2N4 |
Molekulargewicht |
343.99 g/mol |
IUPAC-Name |
8-bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(14)15-5-18-11(8)16-10(17-18)6-3-1-2-4-7(6)13/h1-5H |
InChI-Schlüssel |
WXIGFOWNEAASSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)




![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)




